fluoroantimonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

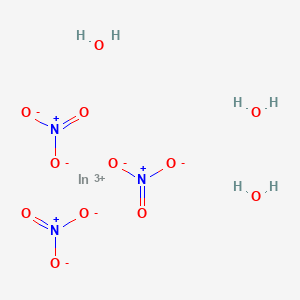

Fluoroantimonic acid, also known as Hexafluoroantimonic acid, is a superacid formed by combining hydrogen fluoride and antimony pentafluoride . It is a colorless fuming liquid that emits a toxic vapor . It is known to be the strongest superacid, surpassing the acidic strength of sulfuric acid .

Synthesis Analysis

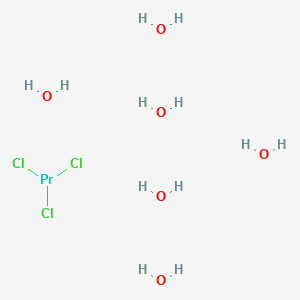

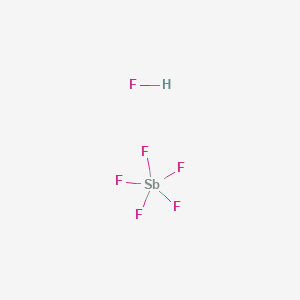

Fluoroantimonic acid is synthesized by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF5) in the following reaction :SbF5 + 2 HF ⇌ SbF−6 + H2F+ The speciation of “fluoroantimonic acid” is complex, consisting of a mixture of HF-solvated protons and SbF5-adducts of fluoride .

Molecular Structure Analysis

The molecular structure of fluoroantimonic acid is complex. It consists of a mixture of HF-solvated protons, [ (HF)nH]+ (such as H3F+2), and SbF5-adducts of fluoride, [ (SbF5)nF]− (such as Sb4F−21) . The formula “ [H2F]+ [SbF6]−” is a convenient but oversimplified approximation of the true composition .Chemical Reactions Analysis

Fluoroantimonic acid is a superacid that is trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function . It even protonates some hydrocarbons to afford pentacoordinate carbocations (carbonium ions) .Physical And Chemical Properties Analysis

Fluoroantimonic acid has a molecular formula of SbHF6 . It has a density of 2.885 g/cm3 . It is a very reactive substance and can react to almost everything . It is a moisture-sensitive substance and reacts violently with water . It has an H0 value of -31.3, the highest level of acidity ever recorded .Applications De Recherche Scientifique

Superacid Studies

Fluoroantimonic acid is a superacid, which is trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function . This makes it an invaluable tool for studying protonation reactions and understanding the behavior of acids at a fundamental level .

Protonation of Organic Compounds

Fluoroantimonic acid’s unique talent is protonation — it donates protons to organic compounds . This alters the compound’s properties like mass, solubility, and hydrophilicity . This trait is invaluable to chemists, aiding in chemical reactions .

Etching Glass

Fluoroantimonic acid can be used for etching glass . Given its extreme reactivity, it can dissolve glass and most plastics .

Refining Hydrocarbons

In industrial applications, fluoroantimonic acid can be used as a catalyst for refining hydrocarbons . It can help in the breakdown and reformation of hydrocarbon chains, which is a crucial process in the petroleum industry .

Synthesizing Organic Compounds

Fluoroantimonic acid can be used for synthesizing organic compounds . Its ability to donate protons can initiate reactions that lead to the formation of complex organic compounds .

Crafting Explosives

Fluoroantimonic acid can also be used in the crafting of explosives . Its extreme reactivity and ability to donate protons can initiate explosive reactions .

Mécanisme D'action

Target of Action

Fluoroantimonic acid, a superacid formed by combining hydrogen fluoride and antimony pentafluoride , primarily targets organic compounds . Its extreme acidity allows it to protonate nearly all organic compounds , altering their properties.

Mode of Action

The mode of action of fluoroantimonic acid is through protonation . It donates protons to organic compounds . This process alters the compound’s properties such as mass, solubility, and hydrophilicity . The protons easily migrate through the solution, moving from H2F+ to HF, when present, by the Grotthuss mechanism .

Biochemical Pathways

Fluoroantimonic acid’s extreme acidity can cause dehydrogenation or dehydration in organic compounds . This can lead to significant changes in the biochemical pathways of these compounds.

Result of Action

The result of fluoroantimonic acid’s action is the alteration of the properties of the targeted organic compounds . By donating protons to these compounds, fluoroantimonic acid can change their mass, solubility, and hydrophilicity . This can lead to significant changes in the behavior and interactions of these compounds.

Action Environment

The action of fluoroantimonic acid is highly dependent on the environment. It is extremely reactive and can react explosively with water . It can also dissolve most plastics and glass . It cannot erode polytetrafluoroethylene (ptfe), commonly known as teflon . Thus, Teflon containers are often used to store this potent liquid . Another storing method is within a hydrofluoric acid solution, where fluoroantimonic acid doesn’t undergo explosive decomposition .

Safety and Hazards

Fluoroantimonic acid is extremely corrosive, toxic, and reacts violently with water . It can cause severe burns upon skin contact . Inhaling or swallowing it can be fatal . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn when handling this substance .

Propriétés

IUPAC Name |

pentafluoro-λ5-stibane;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.F[Sb](F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6HSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.758 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluoroantimonic acid | |

CAS RN |

16950-06-4 |

Source

|

| Record name | Hexafluoroantimonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.